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Executive Summary
AR-102 is an investigational, orally bioavailable, and brain-penetrant PROTAC® (PROteolysis-

TArgeting Chimera) protein degrader designed to selectively target and eliminate Leucine-Rich

Repeat Kinase 2 (LRRK2).[1][2] Dysregulation of LRRK2 is genetically linked to an increased

risk of Parkinson's disease (PD) and is implicated in other neurodegenerative disorders,

including progressive supranuclear palsy.[2][3] Unlike traditional kinase inhibitors that only

block the enzymatic activity of LRRK2, AR-102 is engineered to harness the body's own

ubiquitin-proteasome system to induce the degradation of the entire LRRK2 protein.[4][5] This

approach offers the potential for a more profound and sustained pathway modulation.

Preclinical and Phase 1 clinical data have demonstrated that AR-102 can cross the blood-brain

barrier, achieve significant and dose-dependent reduction of LRRK2 in both the periphery and

the central nervous system, and engage downstream biomarkers associated with LRRK2

pathway activity.[4][6] This document provides a comprehensive technical overview of AR-102,

including its mechanism of action, preclinical and clinical data, and the methodologies

employed in its evaluation.
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Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and

GTPase activity.[2] Mutations in the LRRK2 gene are among the most common genetic causes

of both familial and sporadic Parkinson's disease.[7] Furthermore, increased LRRK2 activity

and expression are believed to contribute to the pathogenesis of neurodegenerative diseases

even in the absence of mutations.[2][8] LRRK2 is involved in various cellular processes,

including the regulation of microglia and lysosomal function.[1][9] Its dysfunction is thought to

disrupt these pathways, leading to neuroinflammation and the accumulation of cellular waste,

ultimately contributing to neuronal cell death.[1][9]

AR-102: Mechanism of Action
AR-102 is a heterobifunctional small molecule that simultaneously binds to LRRK2 and an E3

ubiquitin ligase. This binding event forms a ternary complex, which facilitates the transfer of

ubiquitin from the E3 ligase to the LRRK2 protein. Polyubiquitination marks LRRK2 for

recognition and subsequent degradation by the proteasome, the cell's natural protein disposal

machinery. Following the degradation of LRRK2, AR-102 is released and can catalytically

induce the degradation of additional LRRK2 molecules.
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Figure 1: Mechanism of Action of AR-102
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Preclinical Data
In preclinical studies involving non-human primates, orally administered AR-102 demonstrated

the ability to cross the blood-brain barrier and reach deep-brain regions.[2][8] These studies

showed that AR-102 could degrade LRRK2 by nearly 90% in these areas.[2][8] Furthermore,

preclinical evidence suggests that treatment with AR-102 may lead to a reduction in

neuroinflammation and an improvement in lysosome function.[1]

Clinical Data
AR-102 has been evaluated in Phase 1 clinical trials in both healthy volunteers and patients

with Parkinson's disease.

Phase 1 Study in Healthy Volunteers (ARV-102-101)
This first-in-human study was a randomized, double-blind, placebo-controlled trial designed to

assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AR-102
in healthy male volunteers.[4] The study included single-ascending dose (SAD) and multiple-

ascending dose (MAD) cohorts.[6]

Key Findings:

Safety and Tolerability: AR-102 was generally well-tolerated at single doses up to 200 mg

and multiple daily doses up to 80 mg.[9][10] No serious adverse events or discontinuations

due to adverse events were reported.[9][10] The most common treatment-related adverse

events were mild and included headache, nausea, and diarrhea.[3][9]

Pharmacokinetics: AR-102 demonstrated dose-dependent exposure in both plasma and

cerebrospinal fluid (CSF), indicating effective brain penetration.[6][9] The median terminal

plasma half-life was approximately 73 hours.[8]

Pharmacodynamics:

LRRK2 Reduction: Repeated daily doses of 20 mg or more resulted in a reduction of over

90% in LRRK2 protein levels in peripheral blood mononuclear cells (PBMCs) and more

than 50% in the CSF.[6][9]
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Downstream Biomarker Modulation: AR-102 treatment led to a decrease in plasma

concentrations of phospho-Rab10 (pRab10), a downstream substrate of LRRK2, and urine

levels of bis(monoacylglycerol)phosphate (BMP), a biomarker of lysosomal pathway

modulation.[6][9] Unbiased proteomic analysis of CSF from healthy volunteers treated with

80 mg of AR-102 once daily for 14 days showed decreases in lysosomal and

neuroinflammatory microglial pathway markers.[10][11]

Phase 1 Study in Parkinson's Disease Patients (ARV-
102-103)
This study is evaluating the safety, tolerability, PK, and PD of AR-102 in patients with

Parkinson's disease.[9]

Key Findings (from single-dose cohorts):

Safety and Tolerability: Single doses of 50 mg and 200 mg of AR-102 were well-tolerated,

with only mild treatment-related adverse events reported.[9][10]

Pharmacodynamics: Single doses of AR-102 resulted in median reductions in LRRK2

protein in PBMCs of 86% at the 50 mg dose and 97% at the 200 mg dose.[6]

Data Presentation
Table 1: Summary of Phase 1 SAD and MAD Cohorts in
Healthy Volunteers (ARV-102-101)

Cohort Dosing Regimen Dose Levels Duration

Single Ascending

Dose (SAD)
Single oral dose

10 mg, 30 mg, 60 mg,

90 mg, 150 mg, 200

mg

Day 1 with follow-up

to Day 10

Multiple Ascending

Dose (MAD)
Once daily oral dose

10 mg, 20 mg, 40 mg,

80 mg

14 days with follow-up

to Day 28

Table 2: Summary of LRRK2 Reduction in Healthy
Volunteers (ARV-102-101)
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Sample Dosing LRRK2 Reduction

Peripheral Blood Mononuclear

Cells (PBMCs)
≥ 20 mg repeated daily doses > 90%

Cerebrospinal Fluid (CSF) ≥ 20 mg repeated daily doses > 50%

Table 3: Summary of LRRK2 Reduction in Parkinson's
Disease Patients (ARV-102-103, Single Dose)

Sample Dose Median LRRK2 Reduction

Peripheral Blood Mononuclear

Cells (PBMCs)
50 mg 86%

Peripheral Blood Mononuclear

Cells (PBMCs)
200 mg 97%

Experimental Protocols
While detailed, step-by-step laboratory protocols for the AR-102 studies are not publicly

available, the following outlines the general methodologies based on published information.

Phase 1 Clinical Trial Design
The Phase 1 studies in healthy volunteers and Parkinson's disease patients followed a

standard dose-escalation design.
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Phase 1 Clinical Trial Workflow

Subject Screening
(Healthy Volunteers or PD Patients)

Randomization
(AR-102 or Placebo)

Dose Administration
(SAD or MAD)

Safety & Tolerability Monitoring

Biological Sample Collection
(Blood, CSF, Urine)

Data Analysis & Reporting

Biomarker & PK/PD Analysis
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Figure 2: Generalized Phase 1 Clinical Trial Workflow

Study Population: Healthy male volunteers or patients diagnosed with Parkinson's disease.

[4][6]

Design: Randomized, double-blind, placebo-controlled.[4]

Dosing:
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SAD Cohorts: Participants received a single oral dose of AR-102 or placebo.[6]

MAD Cohorts: Participants received a once-daily oral dose of AR-102 or placebo for a

specified duration (e.g., 14 days).[6]

Assessments:

Safety and Tolerability: Monitored through physical examinations, vital signs,

electrocardiograms, and laboratory safety tests. Adverse events were recorded throughout

the study.

Pharmacokinetics: Plasma and CSF concentrations of AR-102 were measured at various

time points to determine parameters such as Cmax, Tmax, and half-life.

Pharmacodynamics:

LRRK2 Protein Levels: Measured in PBMCs and CSF using immunoassays (e.g., Meso

Scale Discovery).

pRab10 Levels: Measured in plasma as a biomarker of LRRK2 kinase activity.

BMP Levels: Measured in urine as a biomarker of lysosomal function.

Biomarker Analysis
LRRK2 Protein Quantification: Likely performed using a highly sensitive immunoassay, such

as a Meso Scale Discovery (MSD) assay or a single-molecule array (Simoa) assay, to

accurately quantify LRRK2 protein levels in complex biological matrices like CSF and cell

lysates.

Phospho-Rab10 Measurement: Typically measured using immunoassays that specifically

detect the phosphorylated form of the Rab10 protein.

Bis(monoacylglycerol)phosphate (BMP) Analysis: Quantified using a sensitive analytical

technique such as liquid chromatography-mass spectrometry (LC-MS).

Future Directions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1192136?utm_src=pdf-body
https://www.neurologylive.com/view/phase-1-study-supports-further-development-lrrk2-inhibitor-arv-102
https://www.benchchem.com/product/b1192136?utm_src=pdf-body
https://www.neurologylive.com/view/phase-1-study-supports-further-development-lrrk2-inhibitor-arv-102
https://www.benchchem.com/product/b1192136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The promising safety, pharmacokinetic, and pharmacodynamic profile of AR-102 in Phase 1

studies supports its continued development for the treatment of neurodegenerative diseases.[9]

Arvinas has initiated a multiple-dose cohort in the Phase 1 study in patients with Parkinson's

disease and plans to present initial data from this cohort in 2026.[9] Pending these results and

regulatory clearance, a Phase 1b study in patients with progressive supranuclear palsy is

planned for the first half of 2026.

Conclusion
AR-102 represents a novel and promising therapeutic approach for neurodegenerative

diseases by targeting the degradation of LRRK2. The ability of this orally administered

PROTAC to cross the blood-brain barrier and induce robust and sustained degradation of

LRRK2 in both the periphery and the central nervous system has been demonstrated in early

clinical trials. The observed modulation of downstream biomarkers further supports the

engagement of the LRRK2 pathway. The favorable safety and tolerability profile of AR-102
encourages further clinical investigation to determine its potential as a disease-modifying

therapy for Parkinson's disease and other LRRK2-associated neurodegenerative conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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